molecular formula C13H19ClN2O B1519887 (3-Aminopiperidin-1-yl)(p-tolyl)methanone hydrochloride CAS No. 1158759-11-5

(3-Aminopiperidin-1-yl)(p-tolyl)methanone hydrochloride

Cat. No.: B1519887
CAS No.: 1158759-11-5
M. Wt: 254.75 g/mol
InChI Key: OUNIWHPSFFAHHP-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(p-tolyl)methanone hydrochloride: . This compound is known for its unique structure and reactivity, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopiperidin-1-yl)(p-tolyl)methanone hydrochloride typically involves the reaction of 3-aminopiperidine with p-tolyl methyl ketone under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

(3-Aminopiperidin-1-yl)(p-tolyl)methanone hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the amine or ketone functionalities.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like hydroxylamine (NH₂OH) and amines can be used for substitution reactions.

Major Products Formed:

  • Amides and carboxylic acids from oxidation reactions.

  • Amines and alcohols from reduction reactions.

  • Substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(3-Aminopiperidin-1-yl)(p-tolyl)methanone hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and inflammation.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

(3-Aminopiperidin-1-yl)(p-tolyl)methanone hydrochloride: can be compared with other similar compounds, such as piperidine derivatives and tolyl ketones . Its uniqueness lies in its specific structure and reactivity, which make it suitable for certain applications that other compounds may not be able to fulfill.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Tolyl ketones

  • Other aminopiperidine compounds

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Properties

IUPAC Name

(3-aminopiperidin-1-yl)-(4-methylphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-4-6-11(7-5-10)13(16)15-8-2-3-12(14)9-15;/h4-7,12H,2-3,8-9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNIWHPSFFAHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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